

# Introduction: A Versatile Building Block for Complex Molecule Synthesis

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## Compound of Interest

Compound Name: 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine

CAS No.: 1186405-02-6

Cat. No.: B1389636

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**2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine**, identified by CAS number 1186405-02-6, is a highly functionalized heterocyclic compound poised for significant applications in medicinal chemistry, agrochemicals, and materials science.[1] Its structure is distinguished by a pyridine core bearing multiple, electronically distinct halogen substituents and a potent electron-withdrawing trifluoromethyl group. This unique arrangement of functional groups imparts a hierarchical reactivity, making it an exceptionally valuable intermediate for the regioselective synthesis of complex, polysubstituted pyridine derivatives.

Publicly available experimental data on this specific isomer is limited. Therefore, this guide synthesizes information from closely related, well-documented analogues to provide a comprehensive overview of its predicted chemical properties, reactivity, and synthetic potential. By examining the established chemistry of its precursors and isomers, we can construct a robust and predictive framework for researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool.

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of **2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine** can be reliably predicted by analyzing its closest structural analogues. The data presented below is a consolidation of computed values for related compounds and provides a strong baseline for experimental design.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Basis for Prediction / Source
CAS Number	1186405-02-6	Aladdin-D1026019-1g[1]
Molecular Formula	C <sub>6</sub> HCl <sub>2</sub> F <sub>3</sub> IN	-
Molecular Weight	341.88 g/mol	-
Boiling Point	~250-260 °C	Extrapolated from 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine (Predicted: 250 °C)[2]
Density	~2.1 g/mL	Extrapolated from 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine (Predicted: 2.01 g/mL)[2]
LogP (Octanol-Water)	~3.5	Extrapolated from 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine (Predicted: 3.23)[2]
Refractive Index	~1.55	Extrapolated from 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine (Predicted: 1.54)[2]

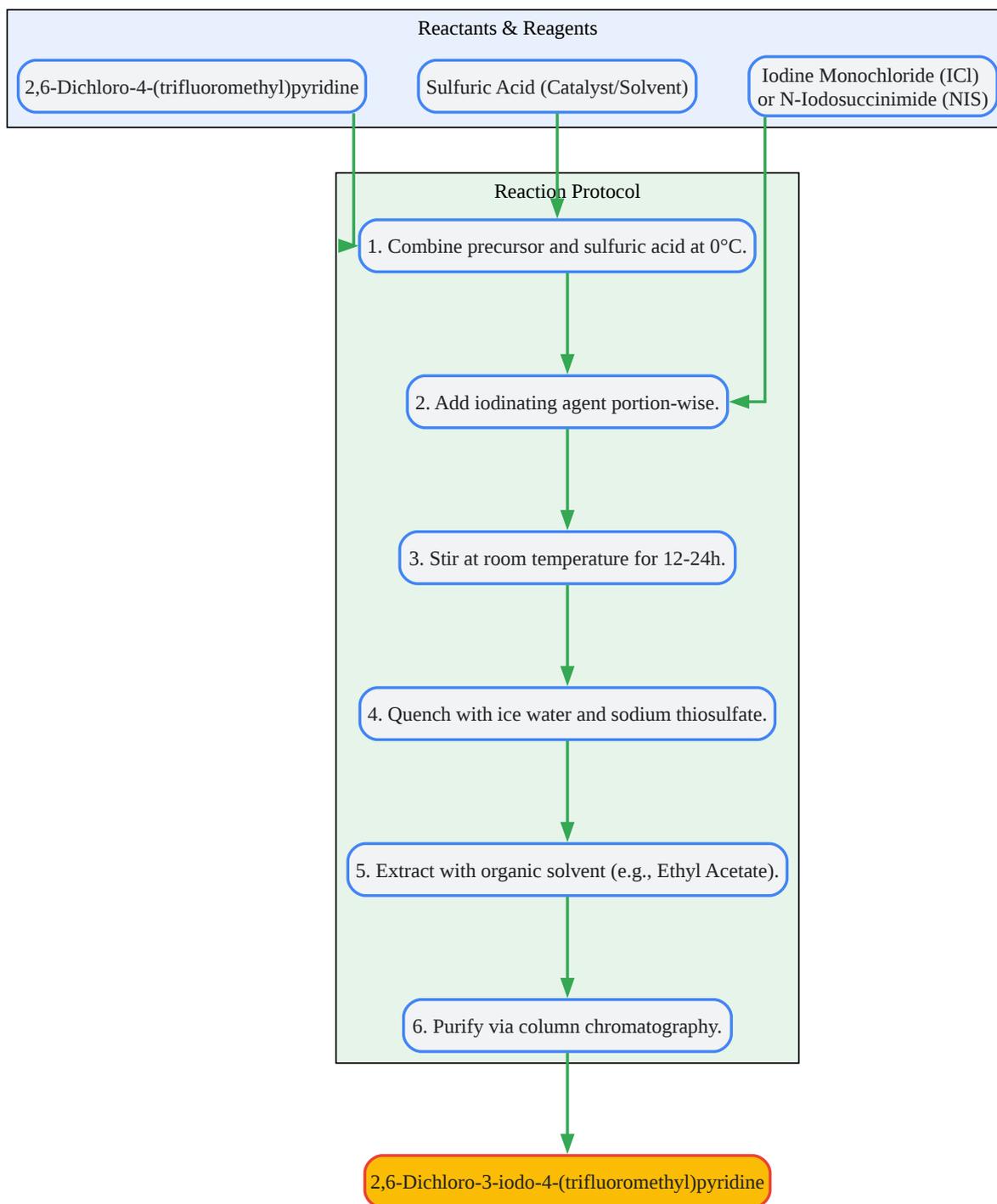
## Spectroscopic Characterization (Predicted)

- <sup>1</sup>H NMR:** A single singlet is expected in the aromatic region ( $\delta$  7.5-8.5 ppm), corresponding to the proton at the C-5 position. The exact chemical shift will be influenced by the combined deshielding effects of the adjacent chloro and trifluoromethyl groups.
- <sup>13</sup>C NMR:** Six distinct signals are anticipated. The carbon bearing the trifluoromethyl group (C-4) will appear as a quartet due to C-F coupling. The carbons attached to the halogens (C-2, C-3, C-6) will be significantly downfield.
- <sup>19</sup>F NMR:** A singlet is expected for the -CF<sub>3</sub> group, typically in the range of -60 to -70 ppm relative to CFCl<sub>3</sub>.

- Mass Spectrometry (EI): The molecular ion peak ( $M^+$ ) at  $m/z$  341 would be expected, accompanied by a characteristic isotopic pattern due to the two chlorine atoms. Key fragmentation pathways would likely involve the loss of  $I\cdot$  ( $M-127$ ),  $Cl\cdot$  ( $M-35$ ), and  $CF_3\cdot$  ( $M-69$ ).

## Proposed Synthesis Strategy: Electrophilic Iodination

The most direct and logical synthetic route to **2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine** is the electrophilic iodination of the commercially available precursor, 2,6-Dichloro-4-(trifluoromethyl)pyridine (CAS 39890-98-7). The pyridine ring in this precursor is electron-deficient due to the influence of the two chloro and the trifluoromethyl groups. However, the nitrogen atom can be activated through protonation or Lewis acid coordination to facilitate electrophilic substitution at the C-3 position, which is the most electron-rich and sterically accessible site.



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Caption: Proposed workflow for the synthesis of the target compound.

## Experimental Protocol: Iodination of 2,6-Dichloro-4-(trifluoromethyl)pyridine

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,6-Dichloro-4-(trifluoromethyl)pyridine (1.0 eq).
- **Acidification:** Cool the flask to 0°C in an ice bath and slowly add concentrated sulfuric acid (5-10 volumes) with stirring.
- **Iodination:** Dissolve N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) (1.1 eq) in a minimal amount of sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature below 5°C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- **Workup:** Carefully pour the reaction mixture onto crushed ice. Quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.
- **Extraction:** Neutralize the solution with a base (e.g., NaOH or NaHCO<sub>3</sub>) and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final compound.

## Core Reactivity and Mechanistic Insights

The synthetic utility of **2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine** is governed by the differential reactivity of its three halogen substituents, which allows for selective, stepwise functionalization.

## Hierarchical Reactivity in Cross-Coupling Reactions

The C-X bond strength and reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig) follows the order: C-I > C-Cl. This principle is

the cornerstone of its application as a synthetic intermediate.[3][4]

- Position C-3 (Iodo): The carbon-iodine bond is the most labile and will react selectively under standard cross-coupling conditions. This allows for the precise introduction of an aryl, heteroaryl, alkynyl, or other moiety at the 3-position while leaving the two chlorine atoms untouched.
- Positions C-2 and C-6 (Chloro): The carbon-chlorine bonds are significantly less reactive and require more forcing conditions (e.g., higher temperatures, stronger phosphine ligands) to participate in cross-coupling. This enables a second or even third functionalization event after the C-3 position has been modified.



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Caption: Selective functionalization pathway based on halogen reactivity.

## Electronic Landscape and Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of three powerful electron-withdrawing groups: two chlorines and a trifluoromethyl group.[5] This severe electron deficiency renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).

- Activation: The C-2 and C-6 positions are most activated towards S<sub>N</sub>Ar because they are ortho and para to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.
- Leaving Group Ability: Both chlorine and iodine are good leaving groups. Therefore, under appropriate conditions with strong nucleophiles (e.g., alkoxides, amines, thiols), direct

displacement of the chlorine atoms at C-2 and C-6 is a viable reaction pathway. The iodine at C-3 could also be displaced, though its primary utility lies in cross-coupling.

## Potential Applications in Drug Development and Materials Science

Trifluoromethylated pyridine scaffolds are privileged structures in modern chemistry due to their unique combination of metabolic stability, lipophilicity, and binding capabilities.<sup>[6]</sup>

- **Drug Discovery:** As a versatile building block, **2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine** enables the synthesis of libraries of highly decorated pyridines. These compounds can be screened for activity as kinase inhibitors, GPCR modulators, and other therapeutic targets where precise substituent positioning is key to optimizing potency and pharmacokinetic properties.
- **Agrochemicals:** Many successful herbicides and fungicides are based on substituted pyridine cores. The title compound provides a route to novel agrochemicals with potentially improved efficacy and metabolic stability.
- **Materials Science:** Polysubstituted pyridines serve as ligands for catalysts and as core components in organic light-emitting diodes (OLEDs) and other functional materials. The ability to sequentially introduce different functional groups allows for the fine-tuning of electronic and photophysical properties.

## Safety and Handling

While a specific safety data sheet for **2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine** is not widely available, the hazard profile can be inferred from its close analogues, 2,6-Dichloro-3-(trifluoromethyl)pyridine and 2,6-Dichloro-4-(trifluoromethyl)pyridine.<sup>[7][8][9]</sup>

Table 2: Consolidated Hazard Information

Hazard Type	GHS Classification & Statements	Precautionary Measures
Acute Toxicity	Danger: H301/H300 - Toxic or Fatal if swallowed.	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
Skin Irritation	Warning: H315 - Causes skin irritation.	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation	Warning: H319 - Causes serious eye irritation.	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	Warning: H335 - May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

#### Handling Recommendations:

- Work in a well-ventilated fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine** represents a sophisticated and highly versatile chemical intermediate. While direct experimental data remains scarce, a robust understanding of its properties and reactivity can be achieved through the analysis of its structural analogues. Its key feature—the hierarchical reactivity of its three halogen atoms—enables a controlled, stepwise approach to the synthesis of complex, trisubstituted pyridines. This capability positions it as a valuable tool for researchers in drug discovery, agrochemical development, and materials science, unlocking new avenues for molecular innovation.

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